REACTION_SMILES
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[CH3:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH2:9][OH:10])[cH:6][cH:7]1.[K+:22].[N+:11](=[O:12])([O-:13])[c:14]1[cH:15][cH:16][c:17]([Cl:20])[cH:18][cH:19]1.[OH-:21].[cH:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1>>[CH3:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH2:9][O:10][c:17]2[cH:16][cH:15][c:14]([N+:11](=[O:12])[O-:13])[cH:19][cH:18]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(CCO)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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Cc1ccc(CCOc2ccc([N+](=O)[O-])cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |